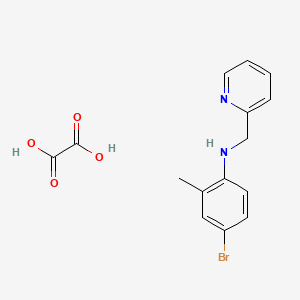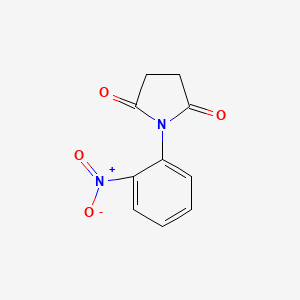![molecular formula C12H16N2O2S B4970377 2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
2-{[(benzylamino)carbonothioyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzylamino)carbonothioyl]amino}butanoic acid, also known as BCTB, is a chemical compound that has been of great interest to scientists due to its potential applications in research. BCTB is a thioamide compound that has been shown to have various biological effects, including the ability to modulate ion channels and affect cellular signaling pathways. In
Mechanism of Action
The mechanism of action of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid is not fully understood, but it is believed to involve the modulation of ion channels and cellular signaling pathways. This compound has been shown to activate the TRPV4 channel, which leads to an increase in intracellular calcium levels and subsequent activation of downstream signaling pathways. This compound has also been found to inhibit the Wnt signaling pathway, which can lead to changes in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to increase intracellular calcium levels, which can affect cellular processes such as muscle contraction and neurotransmitter release. This compound has also been found to affect cellular signaling pathways, which can lead to changes in cell proliferation and differentiation. Additionally, this compound has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[(benzylamino)carbonothioyl]amino}butanoic acid in lab experiments is its ability to modulate ion channels and affect cellular signaling pathways. This makes this compound a useful tool for studying various physiological processes and disease states. However, one limitation of using this compound is its potential toxicity, as high concentrations of this compound have been found to be toxic to cells.
Future Directions
There are several future directions for research involving 2-{[(benzylamino)carbonothioyl]amino}butanoic acid. One direction is to further investigate the mechanism of action of this compound, particularly its effects on ion channels and cellular signaling pathways. Another direction is to study the potential therapeutic applications of this compound, particularly in cancer research. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a thioamide compound that has been of great interest to scientists due to its potential applications in research. This compound has been shown to modulate ion channels and affect cellular signaling pathways, and has been studied for its potential anticancer properties. While there are advantages to using this compound in lab experiments, such as its ability to modulate ion channels, there are also limitations, such as its potential toxicity. Future research directions for this compound include investigating its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid involves the reaction of benzylamine and carbon disulfide to form benzyl dithiocarbamate, which is then reacted with butyl bromoacetate to yield this compound. This synthesis method has been used in several studies and has been found to be reliable and efficient.
Scientific Research Applications
2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been used in various scientific research applications, including studies on ion channels, cellular signaling pathways, and cancer research. This compound has been shown to modulate the activity of several ion channels, including the TRPV4 channel, which is involved in various physiological processes such as pain sensation, osmosensation, and mechanosensation. This compound has also been found to affect cellular signaling pathways, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(benzylcarbamothioylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-10(11(15)16)14-12(17)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMRLKOPRWRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=S)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)

![1-[(1-{[6-(propylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4970310.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)


![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)